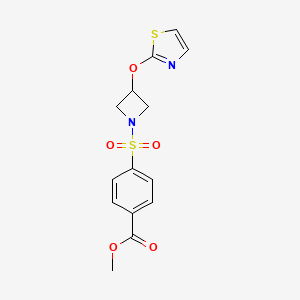

Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate

Descripción

Propiedades

IUPAC Name |

methyl 4-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S2/c1-20-13(17)10-2-4-12(5-3-10)23(18,19)16-8-11(9-16)21-14-15-6-7-22-14/h2-7,11H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZXIQMFTJKYSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Formation of Thiazole Moiety: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Azetidine Ring Formation: The azetidine ring is often constructed through cyclization reactions involving β-amino alcohols or β-amino acids.

Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .

Biology

Biologically, this compound has potential as a pharmacophore in drug design. The thiazole ring is known for its biological activity, and the compound could be explored for antimicrobial, antifungal, or anticancer properties .

Medicine

In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential. The sulfonyl group is a common feature in many drugs, contributing to their pharmacokinetic properties .

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings .

Mecanismo De Acción

The mechanism of action of Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π interactions and hydrogen bonding, influencing molecular recognition processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with the following analogs:

Structural Analog: Methyl-4-(7-((Trimethylsilyl)Ethynyl)Benzo[c][1,2,5]Thiadiazol-4-yl)Benzoate (Compound 16, )

- Structural Similarities: Both compounds contain a benzoate ester and a sulfur-containing heterocycle (thiadiazole in Compound 16 vs. thiazole in the target compound).

- Key Differences: Compound 16 features a benzo[c][1,2,5]thiadiazole fused ring system and a trimethylsilyl-protected ethynyl group, whereas the target compound uses an azetidine-sulfonyl linker and a non-fused thiazole ring.

- Applications : Compound 16 is an intermediate for photodynamic therapy agents (e.g., zinc phthalocyanine derivatives), whereas the target compound’s azetidine-thiazole motif may suggest kinase inhibition or pesticidal activity .

Functional Analog: Sulfonylurea Herbicides ()

Examples include triflusulfuron methyl ester and metsulfuron methyl ester :

- Structural Similarities :

- Both classes contain sulfonyl groups and methyl benzoate esters.

- Heterocyclic components (triazine in sulfonylureas vs. thiazole-azetidine in the target) are critical for bioactivity.

- Key Differences :

- Sulfonylureas use a sulfonylurea bridge (–SO₂–NH–CO–NH–) connecting triazine and benzoate groups, whereas the target compound employs a sulfonamide bridge (–SO₂–N–) with azetidine and thiazole.

- Mechanism : Sulfonylureas inhibit acetolactate synthase (ALS) in plants , while the target’s smaller azetidine ring and thiazole may target different enzymes or receptors.

- Physicochemical Properties :

- Sulfonylureas exhibit high water solubility due to ionizable groups, whereas the target compound’s lipophilic azetidine and thiazole may reduce solubility.

Zinc Phthalocyanine Derivatives (Compound 18, )

- Structural Similarities :

- Both compounds incorporate benzoate esters and sulfur-containing heterocycles (thiadiazole in Compound 18 vs. thiazole in the target).

- Key Differences :

- Compound 18 is a macrocyclic zinc phthalocyanine with extended π-conjugation for light absorption, while the target compound lacks such a system.

- Applications : Compound 18 is designed for photodynamic therapy due to its near-infrared absorption , contrasting with the target’s likely smaller-molecule bioactivity.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Research Findings and Insights

- Synthetic Challenges : The azetidine-thiazole motif in the target compound may require careful optimization of sulfonylation and coupling steps to avoid ring strain in the azetidine .

- Bioactivity Potential: The thiazole ring’s electronegativity and azetidine’s conformational rigidity could enhance binding to biological targets compared to bulkier triazine-based sulfonylureas .

- Spectroscopic Characterization : Analogous compounds (e.g., Compound 16) use ¹H/¹³C NMR and IR to confirm sulfonyl and ester functionalities , which would apply to the target compound.

Actividad Biológica

Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzoate moiety linked to an azetidine ring via a thiazole -based ether. The sulfonyl group enhances the compound's solubility and reactivity, making it a candidate for various biological applications.

Molecular Formula

- Molecular Formula : C13H14N2O4S

- Molecular Weight : 306.33 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains by disrupting quorum sensing pathways.

The primary mechanism involves the inhibition of the lasB quorum sensing system in Gram-negative bacteria, which is crucial for biofilm formation and virulence factor production. By disrupting this communication, the compound may reduce pathogenicity and enhance the efficacy of existing antibiotics.

Antifungal Activity

Recent studies have highlighted the antifungal potential of thiazole derivatives. In vitro assays demonstrated that certain derivatives exhibited moderate to excellent activity against phytopathogenic fungi.

| Compound | Activity Against Fungi | IC50 Value (µM) |

|---|---|---|

| Thiazole Derivative A | Moderate | 50 |

| Thiazole Derivative B | Excellent | 25 |

Case Studies

-

Inhibition of Biofilm Formation

- A study assessed the effect of methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate on biofilm formation in Pseudomonas aeruginosa. Results showed a significant reduction in biofilm biomass at sub-inhibitory concentrations.

-

Synergistic Effects with Antibiotics

- Another investigation explored the synergistic effects of this compound when combined with standard antibiotics. The combination therapy showed enhanced antibacterial activity against resistant strains, suggesting its role as an adjuvant in antibiotic therapy.

Anti-inflammatory Activity

Emerging evidence suggests that thiazole-based compounds can also exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This activity could be beneficial in treating inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated that methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate exhibits:

- Cytotoxicity : Moderate cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : Notable inhibition of xanthine oxidase, an enzyme involved in uric acid production.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate?

Answer: Key steps involve sulfonylation and heterocyclic coupling. A general approach includes:

- Sulfonylation: React 4-(chlorosulfonyl)benzoic acid methyl ester with 3-(thiazol-2-yloxy)azetidine in a polar aprotic solvent (e.g., DMF) under nitrogen, using a base (e.g., triethylamine) to neutralize HCl byproducts.

- Heterocyclic coupling: Optimize the azetidine-thiazole linkage via nucleophilic substitution, ensuring anhydrous conditions to prevent hydrolysis.

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Critical parameters include reaction time, temperature (60–80°C), and stoichiometric control to minimize side products .

Q. What safety protocols are essential for handling this compound?

Answer: The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Recommended precautions:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- Storage: Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste.

Emergency procedures require immediate decontamination and medical consultation for exposure symptoms (e.g., respiratory irritation) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy: and NMR (DMSO-d₆ or CDCl₃) to confirm sulfonyl, azetidine, and thiazole moieties. Key signals include sulfonyl S=O (~135 ppm in ) and thiazole C-S (110–120 ppm).

- Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- HPLC: Use a C18 column (acetonitrile/water gradient) to assess purity (>95%). Monitor for byproducts like unreacted sulfonyl chloride or hydrolyzed esters .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during sulfonylation?

Answer:

- Solvent selection: DMF or THF improves solubility of the azetidine intermediate compared to ethanol.

- Catalysis: Add 0.5–1.0 equiv of DMAP to accelerate sulfonylation via intermediate acyloxyphosphonium ion formation.

- Temperature control: Maintain 0–5°C during reagent mixing to suppress side reactions, then warm to 25°C for completion.

Yield improvements (from 60% to >85%) are achievable by iterative recrystallization (ethanol/water) and scavenging unreacted reagents with silica-bound sulfonic acid .

Q. How does the thiazole-azetidine motif influence biological activity, and how can structure-activity relationships (SAR) be explored?

Answer: The thiazole ring enhances π-π stacking with biological targets (e.g., enzymes), while the azetidine’s strained ring improves metabolic stability. To investigate SAR:

- Analog synthesis: Replace thiazole with oxazole or imidazole to assess electronic effects.

- Substitution patterns: Introduce electron-withdrawing groups (e.g., -CF₃) on thiazole to modulate binding affinity.

- Biological assays: Test analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Computational docking (AutoDock Vina) predicts binding modes to prioritize synthetic targets .

Q. How can discrepancies in biological activity data across studies be resolved?

Answer: Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized protocols: Use identical cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., staurosporine for apoptosis).

- Purity validation: Re-analyze compound batches via HPLC and ICP-MS to rule out metal contaminants.

- Dose-response curves: Perform triplicate experiments with 8–12 concentration points to calculate precise IC₅₀ values. Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability) .

Q. What computational methods are suitable for predicting the compound’s reactivity and stability?

Answer:

- DFT calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model sulfonyl group electrophilicity and azetidine ring strain.

- Hydrolysis prediction: Simulate degradation pathways in aqueous buffers (pH 4–9) using Molecular Dynamics (AMBER).

- Metabolic stability: Employ ADMET Predictor™ to identify cytochrome P450 oxidation sites (e.g., thiazole S-oxidation). Results guide prodrug design or protective group strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.